molecular formula C18H21NO B4971918 N-(2,5-dimethylphenyl)-3-phenylbutanamide

N-(2,5-dimethylphenyl)-3-phenylbutanamide

Cat. No. B4971918
M. Wt: 267.4 g/mol
InChI Key: ZKAAEXJQYOLROU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-phenylbutanamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. This compound is a member of the amphetamine class of drugs and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

The synthesis and development of N-(2,5-dimethylphenyl)-3-phenylbutanamide derivatives have been investigated for their antimicrobial potential. Specifically, thiazole derivatives containing this compound have shown promising activity against multidrug-resistant Gram-positive pathogens . These derivatives could serve as scaffolds for novel antimicrobial candidates targeting bacteria like Staphylococcus aureus and Enterococcus faecium, as well as drug-resistant pathogenic fungi.

Amination and Formylation Reactions

N,N-dialkyl amides, including our compound, play a versatile role in organic synthesis. Researchers have explored their use in amination, formylation, and single-carbon source reactions. These reactions are essential for creating diverse chemical structures and functional groups .

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles, which incorporate our compound, exhibit potent antileishmanial and antimalarial effects. These compounds have been synthesized and evaluated for their pharmacological properties. Their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Safety and Hazards

The safety data sheet for “N,N-Dimethylformamide”, a compound with a similar structure, indicates that it is a flammable liquid and vapor, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, may damage the unborn child, may cause cancer, and is harmful in contact with skin or if inhaled .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-9-10-14(2)17(11-13)19-18(20)12-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAAEXJQYOLROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-phenylbutanamide

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